molecular formula C14H20N2O2 B2920122 n-Cbz-trans-1,4-cyclohexanediamine CAS No. 149423-70-1; 149423-77-8; 227017-99-4

n-Cbz-trans-1,4-cyclohexanediamine

Cat. No.: B2920122
CAS No.: 149423-70-1; 149423-77-8; 227017-99-4
M. Wt: 248.326
InChI Key: JQVBZZUMWRXDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-trans-1,4-cyclohexanediamine (CAS 149423-77-8) is a protected diamine monomer of high value in medicinal chemistry and materials science. Its core utility lies in the trans-1,4-cyclohexanediamine backbone, a crucial scaffold in drug development. This is evidenced by its role in the synthesis of novel platinum-based anticancer agents, where analogous cyclohexanediamine ligands are used to develop compounds with improved therapeutic profiles and efficacy against resistant cancers . The benzyloxycarbonyl (Cbz) group serves as a protective moiety for one amine, allowing for selective functionalization of the second amine, a critical step in the synthesis of complex molecules . Beyond pharmaceuticals, the 1,4-cyclohexanediamine structure is a fundamental precursor for industrial polymers, including polyamides and polyurethanes, due to its rigid cyclohexane ring which can enhance material properties . This reagent provides researchers with a stereochemically defined and protected intermediate, facilitating the exploration of new chemical entities and advanced materials. The product is offered with documented purity and is strictly for Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(4-aminocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVBZZUMWRXDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933643
Record name Benzyl hydrogen (4-aminocyclohexyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149423-70-1, 149423-77-8
Record name Benzyl hydrogen (4-aminocyclohexyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cbz-trans-1,4-cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

Compound Molecular Formula Functional Groups Key Features
n-Cbz-trans-1,4-cyclohexanediamine C₁₄H₂₀N₂O₂ Cbz-protected amine, trans-1,4-CHA* Enhanced stability for synthetic intermediates; used in drug design .
trans-1,4-cyclohexanediamine C₆H₁₄N₂ Two primary amines, trans-1,4-CHA Rigid backbone; used in polyimides, surfactants, and antidiarrheal agents .
cis-1,4-cyclohexanediamine C₆H₁₄N₂ Two primary amines, cis-1,4-CHA Distinct stereochemistry alters reactivity in supramolecular polymers .
N,N-Dimethyl-trans-1,4-cyclohexanediamine C₈H₁₈N₂ Two tertiary amines, trans-1,4-CHA Reduced nucleophilicity; used in surfactants and coordination chemistry .

*CHA: Cyclohexanediamine

Physicochemical Properties

  • Boiling Point : The Cbz derivative has a predicted boiling point of 409.5°C , significantly higher than trans-1,4-cyclohexanediamine (454.2 K or ~181°C ) due to the Cbz group’s increased molecular weight and polarity .
  • Solubility : Trans-1,4-cyclohexanediamine is highly water-soluble, whereas the Cbz-protected analog is likely less polar, favoring organic solvents—a critical factor in synthetic applications .
  • pKa : The unprotected trans-1,4-cyclohexanediamine has pKa values of 9.94 and 10.8 , while the cis isomer exhibits lower pKa₁ (6.47 ) due to intramolecular hydrogen bonding . The Cbz group may further modulate acidity, though specific data are unavailable.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of n-Cbz-trans-1,4-cyclohexanediamine that influence its handling in synthetic protocols?

  • Answer : The compound (C₁₄H₂₀N₂O₂, MW 248.32) has a predicted density of 1.13 g/cm³ and is slightly soluble in water. Storage under inert gas (N₂ or Ar) at 2–8°C is critical due to its air sensitivity. Its basicity (pKa ~12.23) affects reaction conditions, particularly in acid-catalyzed steps. These properties necessitate controlled environments for handling and storage to prevent degradation .

Q. How is this compound synthesized and purified for polymer chemistry applications?

  • Answer : A representative synthesis involves reacting itaconic acid (0.07 mol) with trans-1,4-cyclohexanediamine (0.01 mol) at 170°C in a melt phase for 2–6 hours. The product is recrystallized from water, yielding white solids (62% yield). For dimethyl-ester derivatives (e.g., t-CH-BPDA-dm), methanol reflux with dimethyl itaconate (2.5:1 molar ratio) is used, followed by crystallization or column chromatography for rigid vs. flexible diamine derivatives .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

  • Answer : Nuclear Magnetic Resonance (NMR) is primary for structural confirmation, particularly for monitoring carbamate (Cbz) and cyclohexane backbone protons. Thermal stability is assessed via thermogravimetric analysis (TGA), while purity is validated by GC (>98%). Solubility in methanol (near transparency) ensures compatibility with solution-phase characterization .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its reactivity in supramolecular polymerization?

  • Answer : The trans isomer shows limited efficiency in cross-linking reactions compared to cis-1,4-cyclohexanediamine. For example, in S-NDI₂ supramolecular polymers, the trans isomer forms monoadducts and dimers instead of cross-linked networks due to steric mismatches between amine moieties and polymer units. DFT studies confirm that the residual amine group faces away from reactive sites, hindering polymerization .

Q. What methodological considerations are critical when using this compound in biobased polyester synthesis?

  • Answer : Key factors include:

  • Stoichiometric ratios : A 2.5:1 excess of dimethyl itaconate ensures complete reaction with rigid diamines.
  • Purification : Rigid derivatives (e.g., t-CH-BPDA-dm) crystallize upon cooling, while flexible isomers require chromatography.
  • Catalysts : Ti(IV) isopropoxide and Irganox 1010 are used for polycondensation to enhance thermal stability and molecular weight .

Q. How does the conformation of this compound influence its adsorption on semiconductor surfaces?

  • Answer : On Ge(100)-2×1 surfaces, the trans isomer adopts a twist-boat conformation, leading to preferential N–Ge dative bonding over N–H dissociation. XPS and IR spectroscopy reveal 60% dative bonding vs. 40% covalent bonding, attributed to strain minimization in the cyclohexane backbone. This contrasts with cis isomers, which favor dissociative adsorption .

Q. What role does this compound play in enhancing perovskite solar cell efficiency?

  • Answer : As a spacer in Dion–Jacobson phase perovskites, the trans-1,4-cyclohexanediamine backbone improves charge transport by aligning layers slantwise, reducing recombination losses. Devices using this spacer achieve PCEs >20%, attributed to enhanced crystallinity and reduced defect density .

Q. How is it utilized in nitrogen-rich covalent organic frameworks (COFs)?

  • Answer : Under solvothermal conditions (250°C, 3 days), polyamide COFs (e.g., CAF-1) are synthesized via condensation with 1,3,5-tricarboxybenzene. The rigid trans-cyclohexane backbone enhances framework stability, yielding BET surface areas >500 m²/g, suitable for gas storage or catalysis .

Data Contradictions and Resolutions

  • Reactivity in Cross-Linking : shows trans-1,4-cyclohexanediamine's inefficiency in supramolecular cross-linking, while highlights its utility in rigid polyesters. This discrepancy arises from differing reaction mechanisms (thermally driven polycondensation vs. ambient supramolecular assembly). Researchers must tailor reaction conditions to the desired application .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.